{3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine
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Overview
Description
{3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine is a complex organic compound that features a unique structure combining adamantane, a polycyclic hydrocarbon, with a benzo-dioxepin framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, which is then reacted with appropriate reagents to form the benzo-dioxepin structure. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
{3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, {3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents .
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be explored for its activity against various diseases, including its potential as an antiviral or anticancer agent .
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications .
Mechanism of Action
The mechanism of action of {3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and benzo-dioxepin analogs. Examples might include:
- 1-adamantylamine
- 2-adamantanone
- Benzo[b][1,4]dioxepin derivatives
Uniqueness
The uniqueness of {3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine lies in its combination of the adamantane and benzo-dioxepin structures, which confer distinct chemical and biological properties. This combination can result in enhanced stability, specific reactivity, and potential biological activity that sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H36N2O2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3-[[2-(1-adamantyl)ethylamino]methyl]-N,N-dimethyl-2,4-dihydro-1,5-benzodioxepin-3-amine |
InChI |
InChI=1S/C24H36N2O2/c1-26(2)24(16-27-21-5-3-4-6-22(21)28-17-24)15-25-8-7-23-12-18-9-19(13-23)11-20(10-18)14-23/h3-6,18-20,25H,7-17H2,1-2H3 |
InChI Key |
CWHBWBZGFMIKAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(COC2=CC=CC=C2OC1)CNCCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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